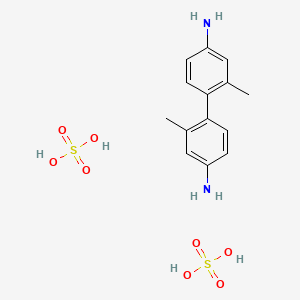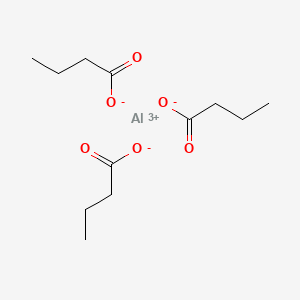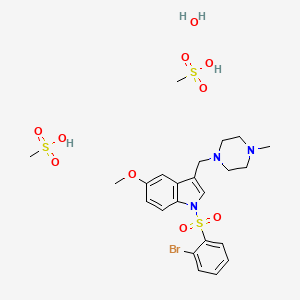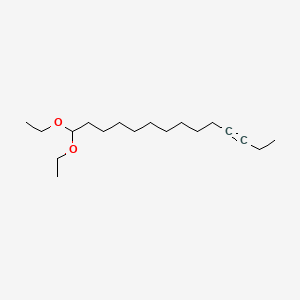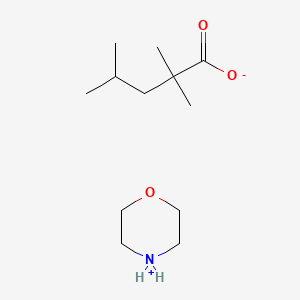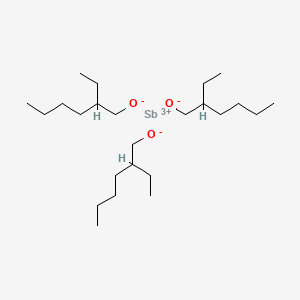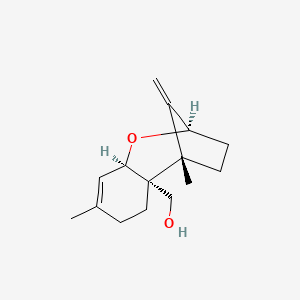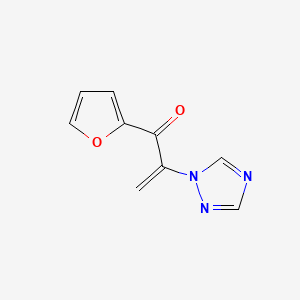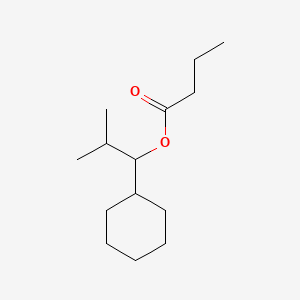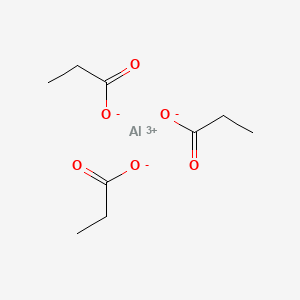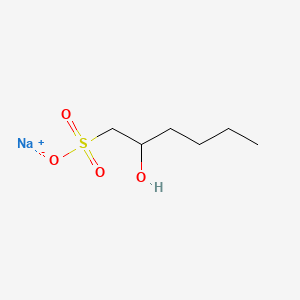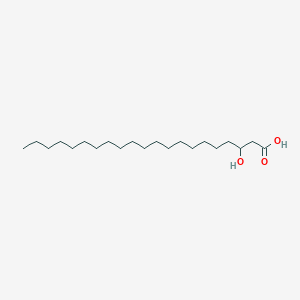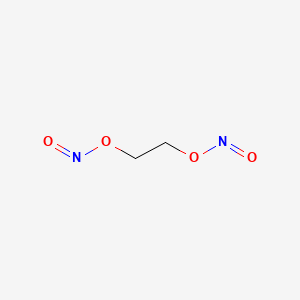
Ethylene nitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylene nitrite is a chemical compound with the molecular formula ( \text{C}_2\text{H}_4\text{N}_2\text{O}_2 ). It is an organic nitrite ester derived from ethylene and nitrous acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Ethylene nitrite can be synthesized through the reaction of ethylene with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Ethylene: Ethylene gas is bubbled through the nitrous acid solution, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where ethylene and nitrous acid are mixed under controlled conditions to ensure efficient production.
化学反応の分析
Types of Reactions: Ethylene nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylene glycol dinitrate.
Reduction: Reduction of this compound can yield ethylene glycol and other related compounds.
Substitution: this compound can participate in substitution reactions, where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Ethylene glycol dinitrate.
Reduction: Ethylene glycol.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Ethylene nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrite esters and related compounds.
Biology: this compound is studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: this compound is used in the production of explosives and propellants due to its energetic properties.
作用機序
The mechanism of action of ethylene nitrite involves its interaction with biological molecules and pathways. This compound can release nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. The release of nitric oxide can lead to vasodilation, modulation of immune responses, and other effects.
類似化合物との比較
Ethyl Nitrite: Similar in structure but derived from ethanol instead of ethylene.
Ethylene Glycol Dinitrate: An oxidized form of ethylene nitrite with different properties and applications.
Diethylene Glycol Dinitrate: Another related compound with similar energetic properties.
Uniqueness: this compound is unique due to its specific reactivity and applications. Its ability to release nitric oxide makes it valuable in both research and industrial contexts. Additionally, its role as a precursor to other nitrite esters and related compounds highlights its versatility in chemical synthesis.
特性
CAS番号 |
629-16-3 |
|---|---|
分子式 |
C2H4N2O4 |
分子量 |
120.06 g/mol |
IUPAC名 |
2-nitrosooxyethyl nitrite |
InChI |
InChI=1S/C2H4N2O4/c5-3-7-1-2-8-4-6/h1-2H2 |
InChIキー |
FAFQZAMHELSOOA-UHFFFAOYSA-N |
正規SMILES |
C(CON=O)ON=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


